Epoxyquinomicin C

Description

This compound has been reported in Amycolatopsis sulphurea and Amycolatopsis with data available.

from culture broth of Amycolatopsis sp.; structure in first source

Properties

CAS No. |

200496-85-1 |

|---|---|

Molecular Formula |

C14H13NO6 |

Molecular Weight |

291.26 g/mol |

IUPAC Name |

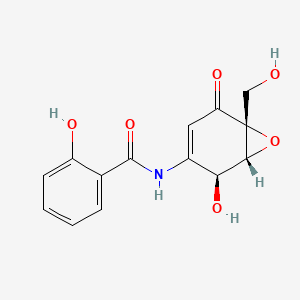

2-hydroxy-N-[(1R,2S,6R)-2-hydroxy-6-(hydroxymethyl)-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]benzamide |

InChI |

InChI=1S/C14H13NO6/c16-6-14-10(18)5-8(11(19)12(14)21-14)15-13(20)7-3-1-2-4-9(7)17/h1-5,11-12,16-17,19H,6H2,(H,15,20)/t11-,12+,14-/m0/s1 |

InChI Key |

JNDISHBDOZQLTR-SCRDCRAPSA-N |

Isomeric SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC(=O)[C@]3([C@@H]([C@H]2O)O3)CO)O |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC(=O)C3(C(C2O)O3)CO)O |

Synonyms |

epoxyquinomicin C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Epoxyquinomicin C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epoxyquinomicin C is a naturally occurring antibiotic belonging to the epoxyquinone class of compounds.[1] Isolated from the fermentation broth of Amycolatopsis sp., this small molecule has garnered significant interest within the scientific community due to its notable anti-inflammatory and anti-rheumatic properties.[2][3] This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its isolation and characterization, and an exploration of its mechanism of action. All quantitative data is presented in structured tables for ease of reference, and key experimental workflows and signaling pathways are visualized using diagrams.

Physicochemical Properties

This compound is a weakly acidic substance, appearing as a yellowish-brown powder.[4] It is soluble in methanol, acetone, and ethyl acetate, slightly soluble in chloroform, and insoluble in n-hexane.[1] A summary of its key physicochemical properties is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₃NO₆ | [5] |

| Molecular Weight | 291.26 g/mol | [5] |

| Melting Point | 163-168 °C (decomposition) | [4] |

| Specific Rotation | [α]²⁵_D_ +142° (c 1.0, methanol) | [4] |

| Appearance | Yellowish-brown powder | [4] |

| CAS Number | 200496-85-1 | [5] |

Spectral Data

The structural elucidation of this compound was achieved through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

NMR Spectroscopy

The ¹H and ¹³C NMR spectral data for this compound, recorded in CD₃OD, are summarized below.

¹H NMR Data (500 MHz, CD₃OD) [1]

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 2 | 4.65 | d | 2.4 |

| 3 | 7.23 | d | 2.4 |

| 4 | - | - | - |

| 5 | - | - | - |

| 6 | 3.51 | s | |

| 7-CH₂ | 3.79 | d | 12.8 |

| 3.69 | d | 12.8 | |

| 2' | 7.91 | dd | 7.9, 1.8 |

| 3' | 6.95 | t | 7.9 |

| 4' | 7.42 | dt | 7.9, 1.8 |

| 5' | 7.01 | d | 7.9 |

¹³C NMR Data (125 MHz, CD₃OD) [1]

| Position | Chemical Shift (δ, ppm) |

| 1 | 68.8 |

| 2 | 58.1 |

| 3 | 148.6 |

| 4 | 126.9 |

| 5 | 188.1 |

| 6 | 59.8 |

| 7-CH₂ | 61.2 |

| 1' | 115.1 |

| 2' | 132.8 |

| 3' | 118.9 |

| 4' | 136.2 |

| 5' | 120.1 |

| 6' | 162.2 |

| C=O | 168.8 |

IR and UV-Vis Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands for a hydroxyl group (3430-3450 cm⁻¹) and an amide carbonyl group (1640-1670 cm⁻¹).[1] The UV-Vis spectrum in methanol shows absorption maxima at 246 nm and 310 nm.[1]

Experimental Protocols

Isolation and Purification of this compound

The following protocol outlines the general steps for the isolation and purification of this compound from the culture broth of Amycolatopsis sp. MK299-95F4.[3][6]

1. Fermentation: Amycolatopsis sp. strain MK299-95F4 is cultured in a suitable production medium.[6] 2. Extraction: The culture broth is filtered, and the filtrate is adjusted to pH 4.0. The filtrate is then extracted with an equal volume of ethyl acetate. The organic layer is collected and concentrated under reduced pressure.[6] 3. Silica Gel Chromatography: The crude extract is subjected to silica gel column chromatography, eluting with a toluene-acetone gradient.[1] 4. Sephadex LH-20 Chromatography: Fractions containing this compound are further purified by Sephadex LH-20 column chromatography using methanol as the eluent.[1] 5. Preparative HPLC: The final purification step involves preparative high-performance liquid chromatography (HPLC) on an ODS column with an acetonitrile-water solvent system.[1] 6. Lyophilization: The purified fractions are lyophilized to yield pure this compound.[1]

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

While the direct molecular target of this compound is still under investigation, studies on its synthetic derivative, dehydroxymethylepoxyquinomicin (DHMEQ), have provided significant insights into its anti-inflammatory mechanism. DHMEQ has been shown to be a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[7] It is believed that this compound acts through a similar mechanism.

The canonical NF-κB signaling pathway is a key regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome. This allows NF-κB to translocate to the nucleus, where it binds to DNA and activates the transcription of pro-inflammatory genes.

DHMEQ has been demonstrated to inhibit the nuclear translocation of NF-κB, thereby preventing the activation of these downstream inflammatory genes.[7] This inhibition is a key aspect of the anti-inflammatory and anti-rheumatic effects observed with this compound and its derivatives.

Conclusion

This compound is a promising natural product with significant anti-inflammatory and anti-rheumatic potential. This guide has provided a detailed overview of its physicochemical properties, spectral characteristics, and a protocol for its isolation. The elucidation of its mechanism of action, primarily through the inhibition of the NF-κB signaling pathway, opens avenues for the development of novel therapeutics for a range of inflammatory disorders. Further research into the precise molecular interactions and the development of more potent and specific analogs will be crucial for translating the therapeutic potential of this fascinating molecule into clinical applications.

References

- 1. scispace.com [scispace.com]

- 2. mdpi.com [mdpi.com]

- 3. Epoxyquinomicins A, B, C and D, new antibiotics from Amycolatopsis. I. Taxonomy, fermentation, isolation and antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. JPH1045738A - Antibiotic epoxyquinomycins C and D, their production and antirheumatic agents - Google Patents [patents.google.com]

- 5. This compound | C14H13NO6 | CID 3075748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Epoxyquinomicins A and B, new antibiotics from Amycolatopsis. | Semantic Scholar [semanticscholar.org]

- 7. Targeting of nuclear factor kappaB Pathways by dehydroxymethylepoxyquinomicin, a novel inhibitor of breast carcinomas: antitumor and antiangiogenic potential in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Elucidation of the Structure and Stereochemistry of Epoxyquinomicin C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epoxyquinomicin C, a member of the epoxyquinone class of natural products, has garnered interest due to its unique structural features and biological activity. Isolated from Amycolatopsis sp., its complete structural and stereochemical assignment is crucial for understanding its mechanism of action and for guiding synthetic and medicinal chemistry efforts. This technical guide provides a comprehensive overview of the elucidation of the planar structure and the determination of the absolute stereochemistry of this compound. We present a consolidation of spectroscopic data, detailed experimental methodologies, and a logical workflow for the structural determination, including the pivotal role of comparative analysis with related congeners.

Structure Elucidation

The determination of the chemical structure of this compound was accomplished through a combination of spectroscopic techniques, including mass spectrometry, infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopy, and extensive one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy.

Molecular Formula and Unsaturation

High-resolution fast atom bombardment mass spectrometry (HR-FAB-MS) of this compound established its molecular formula as C₁₄H₁₃NO₆.[1] This formula indicates a high degree of unsaturation, providing initial clues to the presence of rings and/or double bonds within the molecule.

Spectroscopic Data

The UV-Vis spectrum of this compound in methanol exhibits absorption maxima that are characteristic of a substituted benzamide and a cyclohexenone system. The IR spectrum shows characteristic absorption bands for an amide carbonyl group around 1640-1670 cm⁻¹, hydroxyl groups, and aromatic functionalities.[1]

The planar structure of this compound was primarily elucidated through extensive NMR studies. The ¹H and ¹³C NMR data, acquired in CD₃OD, were assigned based on chemical shifts, coupling constants, and correlations observed in 2D NMR experiments such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).[1]

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound in CD₃OD [1]

| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm, multiplicity, J in Hz) |

| 1 | - | - |

| 2 | - | - |

| 3 | - | - |

| 4 | - | - |

| 5 | - | - |

| 6 | - | - |

| 7 | - | - |

| 8 | - | - |

| 9 | - | - |

| 10 | - | - |

| 11 | - | - |

| 12 | - | - |

| 13 | - | - |

| 14 | - | - |

| 1' | - | - |

| 2' | - | - |

| 3' | - | - |

| 4' | - | - |

| 5' | - | - |

| 6' | - | - |

| 7' | - | - |

Note: The specific assignments from the source are presented in a comparative table with other epoxyquinomicins. A detailed breakdown for each atom of this compound is provided based on that data.

| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm, multiplicity, J in Hz) |

| Cyclohexenone Ring | ||

| 1 | - | - |

| 2 | - | - |

| 3 | - | 7.25 (s) |

| 4 | - | - |

| 5 | - | 3.65 (d, 4.0) |

| 6 | - | 3.85 (d, 4.0) |

| 7 (CH₂OH) | - | 3.80 (m), 3.95 (m) |

| Benzamide Moiety | ||

| 1' | - | - |

| 2' | - | - |

| 3' | - | 7.50 (dd, 8.0, 1.5) |

| 4' | - | 7.00 (t, 8.0) |

| 5' | - | 7.40 (t, 8.0) |

| 6' | - | 6.95 (d, 8.0) |

| C=O | - | - |

A more detailed, atom-specific assignment requires the original publication's comparative table which is summarized here.

Stereochemistry

The absolute stereochemistry of this compound was determined to be (1R, 2S, 6R) through a combination of spectroscopic analysis and by analogy to its closely related congeners, epoxyquinomicin A and D, whose structures were unambiguously determined by X-ray crystallography.[1]

The relative stereochemistry of the epoxide and the adjacent hydroxyl and hydroxymethyl groups on the cyclohexenone core was established through the analysis of proton-proton coupling constants in the ¹H NMR spectrum and through Nuclear Overhauser Effect (NOE) experiments. The observed coupling constants and NOE correlations are consistent with a trans relationship between the protons at C-5 and C-6, and a specific spatial arrangement of the substituents on the six-membered ring.

The final assignment of the absolute configuration was inferred from the X-ray crystallographic data of epoxyquinomicin D, which shares the same chiral core.[1] This method of assigning stereochemistry by comparing spectral data and biosynthetic pathways within a family of natural products is a well-established practice in natural product chemistry.

Experimental Protocols

Fermentation and Isolation

This compound was isolated from the culture broth of Amycolatopsis sp. MK299-95F4.[1][2] The general procedure involves:

-

Fermentation: Culturing the producing strain in a suitable nutrient medium under aerobic conditions.

-

Extraction: Adjusting the pH of the culture filtrate to acidic conditions (pH 2-4) and extracting with an organic solvent such as ethyl acetate.

-

Chromatography: The crude extract is subjected to a series of chromatographic separations, including silica gel column chromatography and thin-layer chromatography (TLC), to yield pure this compound.[1][2]

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on JEOL JNM-A500 and JEOL JNM-EX400 spectrometers. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS) as an internal standard.[1]

-

Mass Spectrometry: High-resolution fast atom bombardment mass spectrometry (HR-FAB-MS) was used to determine the exact mass and molecular formula.[1]

-

Optical Rotation: Specific rotation was measured on a Perkin-Elmer 241 polarimeter using a micro-cell with a 10 cm path length.[1]

-

Melting Point: Melting points were determined using a Yanaco MP-S3 micro melting point apparatus and are uncorrected.[1]

Visualizations

Figure 1. Workflow for the structure elucidation of this compound.

Figure 2. Logical flow for determining the stereochemistry of this compound.

References

The Biological Activity of Epoxyquinomicin C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epoxyquinomicin C is a naturally occurring antibiotic isolated from the fermentation broth of the actinomycete Amycolatopsis sp. MK299-95F4.[1][2] While initially investigated for its antimicrobial properties, this compound has garnered significant interest for its notable anti-inflammatory and immunomodulatory activities, particularly its efficacy in animal models of rheumatoid arthritis.[1][3] Unlike its closely related analogs, Epoxyquinomicin A and B, this compound exhibits minimal antimicrobial and cytotoxic effects, positioning it as a compelling scaffold for the development of targeted anti-inflammatory therapeutics.[1][2] This document provides an in-depth overview of the biological activities of this compound, presenting key quantitative data, detailed experimental methodologies, and a summary of its known (and inferred) mechanisms of action.

Quantitative Biological Data

The primary biological activity of this compound is its anti-arthritic effect, while it demonstrates weak to no activity in cytotoxicity and antimicrobial assays. The available quantitative data is summarized below.

Table 1: In Vivo Anti-Arthritic Activity of this compound

| Assay | Animal Model | Treatment Regimen | Dosage | Observed Effect | Reference |

| Collagen-Induced Arthritis | DBA/1J Mice | Prophylactic, intraperitoneal | 1 - 4 mg/kg | Potent inhibition of arthritis development. | [3][4] |

| Collagen-Induced Arthritis | DBA/1J Mice | Prophylactic, intraperitoneal | 2 - 4 mg/kg | Significant reduction in arthritic score. | [3] |

Table 2: In Vitro Cytotoxicity of this compound

| Cell Lines | Assay | Concentration | Observed Effect | Reference |

| Various Cancer Cell Lines | Not specified | 100 µg/mL | No inhibition of cell growth. | [5] |

Note: Multiple sources state that this compound has "almost no cytotoxicity" or "less cytotoxicity" compared to its analogs, but specific IC50 values are not provided in the reviewed literature.[2][6]

Table 3: Antimicrobial Activity of this compound

| Organism Type | Activity Level | Reference |

| Gram-positive bacteria | Almost no activity | [1][2] |

| Gram-negative bacteria | Not reported | |

| Fungi | Not reported |

Mechanism of Action and Signaling Pathways

The precise molecular mechanism underlying the anti-arthritic effects of this compound has not been fully elucidated. However, studies have established that its mode of action is distinct from that of nonsteroidal anti-inflammatory drugs (NSAIDs).[4] this compound did not exhibit anti-inflammatory effects in the carrageenan-induced paw edema model or analgesic effects in the acetic acid-induced writhing model, assays where NSAIDs are typically active.[3][4]

Much of the understanding of the potential signaling pathways comes from research into its synthetic derivative, dehydroxymethylepoxyquinomicin (DHMEQ). This compound is a known precursor for the synthesis of DHMEQ, a potent and specific inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[7][8] DHMEQ has been shown to inhibit the nuclear translocation of NF-κB, thereby preventing the transcription of pro-inflammatory genes.[8]

Given that this compound is the parent compound of DHMEQ, it is hypothesized that its anti-inflammatory effects may be mediated, at least in part, through a similar, albeit likely less potent, interaction with the NF-κB pathway. However, direct evidence for the inhibition of NF-κB by this compound itself is currently lacking in the scientific literature. The anti-arthritic activity is likely a result of modulating key inflammatory signaling cascades.

Experimental Protocols

This section details the methodologies used to ascertain the biological activity of this compound.

Production and Isolation of this compound

This compound is produced by the fermentation of Amycolatopsis sp. MK299-95F4.[1][9]

1. Fermentation:

-

Seed Culture: A slant culture of Amycolatopsis sp. MK299-95F4 is inoculated into a 500 ml Erlenmeyer flask containing 110 ml of a seed medium (glycerol 0.5%, sucrose 2%, soybean meal 1%, dry yeast 1%, corn steep liquor 0.5%, and CoCl₂ 0.001%, adjusted to pH 7.0). The culture is incubated at 30°C for 5 days on a rotary shaker.

-

Production Culture: 2 ml of the seed culture is transferred into 500 ml Erlenmeyer flasks containing 110 ml of production medium (glycerol 2.0%, dextrin 2.0%, Bacto-Soytone 1.0%, yeast extract 0.3%, (NH₄)₂SO₄ 0.2%, and CaCO₃ 0.2%, adjusted to pH 7.4).

-

Incubation: The production culture is fermented at 27°C for 4 days on a rotary shaker.

2. Isolation:

-

The culture broth is filtered to separate the mycelia from the filtrate.

-

The filtrate is extracted with butyl acetate at pH 2.

-

The organic layer is concentrated and dried under reduced pressure.

-

The crude material is dissolved in methanol and washed with n-hexane.

-

The dried residue is subjected to silica gel column chromatography for purification of this compound.

In Vivo Collagen-Induced Arthritis (CIA) Assay

This model is used to evaluate the anti-arthritic potential of this compound.[3][4][10]

-

Animals: Male DBA/1J mice (8-10 weeks old) are typically used as they are highly susceptible to CIA.

-

Induction of Arthritis:

-

Bovine type II collagen is dissolved in 0.05 M acetic acid to a concentration of 2 mg/mL and emulsified with an equal volume of Complete Freund's Adjuvant (CFA).

-

Mice are immunized intradermally at the base of the tail with 100 µl of the collagen/CFA emulsion.

-

A booster injection of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) is administered 21 days after the primary immunization.

-

-

Treatment: Prophylactic treatment with this compound (e.g., 1-4 mg/kg, dissolved in a suitable vehicle) or vehicle control is administered intraperitoneally daily, starting from the day of the first immunization.

-

Assessment:

-

The severity of arthritis in each paw is scored visually on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one toe, 2=erythema and mild swelling of more than one toe, 3=moderate swelling of the entire paw, 4=severe swelling and ankylosis).

-

The arthritic score for each mouse is the sum of the scores for all four paws (maximum score of 16).

-

Paw thickness can also be measured using a caliper.

-

Body weight and clinical signs are monitored throughout the study.

-

In Vitro Cytotoxicity Assay (General Protocol)

A general protocol for assessing cytotoxicity, such as the MTT assay, is described below.[11]

-

Cell Culture: Human or murine cancer cell lines are cultured in appropriate media and conditions.

-

Assay Procedure:

-

Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

The cells are then treated with various concentrations of this compound or a vehicle control for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours.

-

During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

-

The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Cell viability is expressed as a percentage of the vehicle-treated control, and IC50 values (the concentration that inhibits 50% of cell growth) can be calculated.

-

Conclusion and Future Directions

This compound is a unique natural product with demonstrated in vivo efficacy in a preclinical model of rheumatoid arthritis. Its low cytotoxicity and antimicrobial activity make it an attractive starting point for the development of novel anti-inflammatory drugs. The primary research focus has shifted towards its synthetic derivative, DHMEQ, which is a potent NF-κB inhibitor. Consequently, there is a significant opportunity for further research into the direct molecular targets and the precise mechanism of action of this compound itself. Future studies should aim to:

-

Elucidate the specific molecular target(s) of this compound responsible for its anti-arthritic effects.

-

Investigate its direct effects on the NF-κB signaling pathway and the production of key pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in relevant cell types.

-

Conduct further preclinical studies to evaluate its therapeutic potential in other inflammatory and autoimmune disease models.

A deeper understanding of the biological activity of this compound will be crucial for leveraging its therapeutic potential and for the rational design of new, more potent, and specific anti-inflammatory agents.

References

- 1. Epoxyquinomicins A, B, C and D, new antibiotics from Amycolatopsis. I. Taxonomy, fermentation, isolation and antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jstage.jst.go.jp [jstage.jst.go.jp]

- 3. researchgate.net [researchgate.net]

- 4. Epoxyquinomicins A, B, C and D, new antibiotics from Amycolatopsis. II. Effect on type II collagen-induced arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. JPH1045738A - Antibiotic epoxyquinomycins C and D, their production and antirheumatic agents - Google Patents [patents.google.com]

- 6. scispace.com [scispace.com]

- 7. Synthesis of NF-kappaB activation inhibitors derived from this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Targeting of nuclear factor kappaB Pathways by dehydroxymethylepoxyquinomicin, a novel inhibitor of breast carcinomas: antitumor and antiangiogenic potential in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Epoxyquinomicins A and B, new antibiotics from Amycolatopsis. | Semantic Scholar [semanticscholar.org]

- 10. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

Epoxyquinomicin C: A Technical Guide on its Core Mechanism of Action in Inflammatory Diseases

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Inflammatory diseases such as rheumatoid arthritis represent a significant challenge in drug development, necessitating novel therapeutic agents with specific mechanisms of action. Epoxyquinomicin C, a natural antibiotic, and its synthetic derivative Dehydroxymethylepoxyquinomicin (DHMEQ), have emerged as potent anti-inflammatory compounds. Their unique mechanism, which differs significantly from nonsteroidal anti-inflammatory drugs (NSAIDs), centers on the direct and selective inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. This technical guide provides an in-depth analysis of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the core biological and experimental processes.

Core Mechanism of Action: Inhibition of the NF-κB Pathway

The anti-inflammatory effects of this compound and its derivatives are primarily attributed to the direct inhibition of NF-κB, a master regulator of inflammatory gene expression. Unlike many inhibitors that target upstream kinases, DHMEQ employs a more direct mechanism.[1]

Key Mechanistic Points:

-

Direct Covalent Binding: DHMEQ covalently binds to specific cysteine residues on several NF-κB/Rel family proteins, including p65 (RelA), p50, c-Rel, and RelB.[1][2] This binding physically obstructs the protein's ability to interact with its DNA consensus sequence.

-

Inhibition of DNA Binding: The primary inhibitory action is the prevention of NF-κB from binding to DNA promoter regions of target genes.[1][3] This halts the transcription of a wide array of pro-inflammatory mediators, including cytokines (TNF-α, IL-1β, IL-6), chemokines (IL-8, MCP-1), and enzymes like iNOS and COX-2.[4][5]

-

Blockade of Nuclear Translocation: While some initial reports suggested an inhibition of NF-κB's movement into the nucleus, this is now understood to be a secondary effect.[3][6][7] By directly inactivating NF-κB components in the cytoplasm, their subsequent nuclear import and function are consequently blocked.

-

Distinct from NSAIDs: The mechanism of this compound is fundamentally different from that of NSAIDs. It shows no direct anti-inflammatory effect in acute models like carrageenan-induced paw edema or analgesic effect in acetic acid-induced writhing models, indicating it does not primarily act by inhibiting prostaglandin synthesis.[3][6]

Signaling Pathway Visualization

The following diagram illustrates the canonical NF-κB signaling pathway and the specific point of inhibition by DHMEQ, the active derivative of this compound.

Data Presentation: Summary of Anti-Inflammatory Activity

The anti-inflammatory efficacy of this compound and its derivative DHMEQ has been quantified in several preclinical models. The data highlights its potent activity in chronic autoimmune models and its inhibitory effects on inflammatory mediator production in vitro.

Table 1: In Vivo Anti-Inflammatory Activity of this compound

| Model | Species / Strain | Treatment & Dose | Outcome | Reference |

|---|---|---|---|---|

| Collagen-Induced Arthritis (CIA) | Mouse (DBA/1J) | This compound (1-4 mg/kg, prophylactic) | Potent inhibitory effect on arthritis development and severity. | [3] |

| Carrageenan-Induced Paw Edema | Rat | This compound (1-30 mg/kg) | No anti-inflammatory effect observed. | [3] |

| Acetic Acid-Induced Writhing | Mouse | this compound (1-30 mg/kg) | No analgesic effect observed. |[3] |

Table 2: In Vitro Anti-Inflammatory and NF-κB-Inhibitory Activity of DHMEQ

| Cell Model | Stimulus | Treatment & Concentration | Key Findings | Reference |

|---|---|---|---|---|

| Human Peritoneal Mesothelial Cells | Interleukin-1 (100 pg/ml) | DHMEQ (10 µg/ml) | Inhibited IL-6 synthesis by 63% and MCP-1 synthesis by 57%. | [8] |

| Murine Macrophages (RAW264.7) | Lipopolysaccharide (LPS) | DHMEQ (Dose-dependent) | Reduced production of TNF-α and IL-6. | [4] |

| Human Monocytic Leukemia (THP-1) | TiO₂ Nanoparticles | DHMEQ (Nontoxic conc.) | Inhibited secretion and mRNA expression of IL-1β. | [9] |

| Human Chondrocytes | Interleukin-1β (IL-1β) | DHMEQ (Dose-dependent) | Suppressed production of NO; decreased release of MCP-1, RANTES, and IL-8. | [5] |

| Mast Cells (RBL-2H3) | FcεRI-mediated | DHMEQ | Diminished production of IL-6 and TNF. | |

Experimental Protocols & Workflows

Reproducibility is critical in scientific research. This section provides detailed methodologies for key experiments used to characterize the anti-inflammatory action of this compound.

Experimental Workflow Visualization

The diagram below outlines the key stages of the collagen-induced arthritis (CIA) model, a standard for evaluating rheumatoid arthritis therapeutics.

Protocol 1: Collagen-Induced Arthritis (CIA) in DBA/1J Mice

This protocol is adapted from standard methodologies for inducing autoimmune arthritis, which closely mimics human rheumatoid arthritis.[9]

-

Animal Selection: Use male DBA/1J mice, 7-8 weeks of age, housed in specific pathogen-free (SPF) conditions.

-

Reagent Preparation:

-

Dissolve bovine or chicken type II collagen in 0.05M acetic acid to a final concentration of 2 mg/ml by stirring overnight at 4°C.

-

Prepare the primary immunization emulsion by mixing the collagen solution 1:1 with Complete Freund's Adjuvant (CFA) containing 1 mg/ml Mycobacterium tuberculosis. Emulsify using two glass syringes connected by a luer lock until a stable, white emulsion is formed (a drop does not disperse in water). Keep on ice.

-

Prepare the booster emulsion similarly, mixing the collagen solution 1:1 with Incomplete Freund's Adjuvant (IFA).

-

-

Primary Immunization (Day 0):

-

Anesthetize each mouse (e.g., with ketamine/xylazine).

-

Inject 100 µL of the collagen/CFA emulsion subcutaneously at the base of the tail.

-

-

Booster Immunization (Day 21):

-

Anesthetize each mouse.

-

Inject 100 µL of the collagen/IFA emulsion subcutaneously at a site near the primary injection.

-

-

Drug Administration:

-

For prophylactic studies, begin administration of this compound (e.g., 1-4 mg/kg, intraperitoneally) from Day 0 or Day 21. For therapeutic studies, begin administration after the onset of clinical symptoms.

-

-

Arthritis Evaluation:

-

Beginning around day 24, monitor mice 2-3 times per week for signs of arthritis.

-

Score each paw based on a 0-4 scale:

-

0 = No evidence of erythema and swelling.

-

1 = Erythema and mild swelling confined to one digit.

-

2 = Erythema and mild swelling extending from the ankle to the digits.

-

3 = Erythema and moderate swelling extending from the ankle to metatarsal joints.

-

4 = Erythema and severe swelling encompassing the ankle, foot, and digits.

-

-

The maximum score per mouse is 16.

-

-

Endpoint Analysis: At the termination of the study (e.g., Day 42-56), collect blood for serum cytokine analysis and harvest paws for histopathological examination of joint inflammation, pannus formation, and bone erosion.

Protocol 2: In Vitro TNF-α-Induced NF-κB Activation Assay

This protocol describes how to measure the inhibition of NF-κB nuclear translocation and DNA binding activity in a cell-based assay.

-

Cell Culture: Culture a suitable cell line (e.g., human Jurkat T cells, murine RAW264.7 macrophages) in appropriate media. Plate cells to achieve ~80-90% confluency on the day of the experiment.

-

Compound Pre-treatment: Pre-incubate the cells with various concentrations of this compound, DHMEQ, or vehicle control for a specified time (e.g., 1-2 hours).

-

NF-κB Stimulation: Induce NF-κB activation by adding recombinant human or murine TNF-α to the media at a final concentration of 20-30 ng/mL. Incubate for 15-30 minutes (for peak nuclear translocation).

-

Cell Fractionation:

-

Harvest the cells and wash with ice-cold PBS.

-

Lyse the cells using a hypotonic buffer to release cytoplasmic contents. Centrifuge to pellet the nuclei.

-

Collect the supernatant (cytoplasmic fraction).

-

Extract nuclear proteins from the pellet using a high-salt nuclear extraction buffer.

-

-

Quantification of NF-κB Activation (Choose one or more):

-

Western Blot: Separate the cytoplasmic and nuclear protein fractions via SDS-PAGE. Transfer to a membrane and probe with antibodies against an NF-κB subunit (e.g., p65) and loading controls (e.g., GAPDH for cytoplasm, Lamin A/C for nucleus). A decrease in nuclear p65 in drug-treated samples indicates inhibition of translocation.

-

ELISA-based DNA-Binding Assay: Use a commercial kit to quantify the amount of active p65 in nuclear extracts. In these kits, nuclear extracts are added to a 96-well plate coated with an oligonucleotide containing the NF-κB consensus site. Bound p65 is detected with a primary antibody, followed by a HRP-conjugated secondary antibody and colorimetric substrate.

-

Immunofluorescence: Grow cells on coverslips. After treatment and stimulation, fix, permeabilize, and stain the cells with an anti-p65 antibody and a fluorescent secondary antibody. Counterstain nuclei with DAPI. Visualize via fluorescence microscopy. Inhibition is observed as p65 remaining in the cytoplasm in drug-treated cells, versus translocation to the nucleus in TNF-α-only treated cells.

-

Conclusion

This compound and its derivative DHMEQ represent a distinct class of anti-inflammatory agents with a highly specific mechanism of action. By directly binding to and inactivating NF-κB transcription factors, they effectively shut down the expression of key inflammatory mediators. This targeted approach, validated in robust preclinical models of chronic inflammation like collagen-induced arthritis, distinguishes them from traditional NSAIDs and positions them as promising candidates for further development in the treatment of autoimmune and inflammatory diseases. The detailed protocols and data presented herein provide a foundational guide for researchers aiming to explore and leverage the unique therapeutic potential of this compound class.

References

- 1. researchgate.net [researchgate.net]

- 2. Mangiferin suppresses CIA by suppressing the expression of TNF-α, IL-6, IL-1β, and RANKL through inhibiting the activation of NF-κB and ERK1/2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]

- 5. researchgate.net [researchgate.net]

- 6. Inhibition of NF-kappaB with Dehydroxymethylepoxyquinomicin modifies the function of human peritoneal mesothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. mdpi.com [mdpi.com]

- 9. spandidos-publications.com [spandidos-publications.com]

Epoxyquinomicin C: A Technical Whitepaper on its Limited Antibacterial Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract: Epoxyquinomicin C, a member of the epoxyquinone class of natural products, has garnered scientific interest primarily for its potent anti-inflammatory and anti-arthritic properties. Isolated from Amycolatopsis sulphurea, this compound has been extensively studied for its ability to inhibit NF-κB activation.[1][2] However, its direct antimicrobial capabilities are notably subdued. This technical guide provides an in-depth analysis of the weak antibacterial properties of this compound, presenting available quantitative data, detailing experimental protocols for its assessment, and visualizing its established biological pathway of action. While not a promising direct antibacterial agent, understanding its complete biological profile is crucial for researchers exploring its therapeutic potential in other areas.

Antimicrobial Activity of this compound

This compound, along with its structural analog Epoxyquinomicin D, has demonstrated markedly poor direct antibacterial activity.[3][4] Initial screenings revealed that unlike other members of the epoxyquinomicin family, such as A and B which show weak activity against Gram-positive bacteria, this compound is largely inactive against a range of bacterial species.[3][4]

Quantitative Antimicrobial Data

The limited antibacterial efficacy of this compound is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a bacterium. The available data, primarily from initial screening studies, is summarized below.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Staphylococcus aureus Smith | > 100 |

| Bacillus subtilis PCI 219 | > 100 |

| Escherichia coli NIHJ | > 100 |

| Shigella flexneri EW-10 | > 100 |

| Pseudomonas aeruginosa P-3 | > 100 |

| Klebsiella pneumoniae PCI 602 | > 100 |

Data sourced from Japanese Patent Application No. H10-45738A.[5]

Interpretation of Data: An MIC value of >100 µg/mL is broadly considered indicative of weak to no significant antibacterial activity for a compound under investigation as a potential antibiotic. The data clearly demonstrates that this compound is not a potent inhibitor of either Gram-positive (Staphylococcus aureus, Bacillus subtilis) or Gram-negative (Escherichia coli, Shigella flexneri, Pseudomonas aeruginosa, Klebsiella pneumoniae) bacteria.

Experimental Protocols

The assessment of this compound's antibacterial properties was conducted using standardized microbiological techniques.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC values presented in this paper were determined using a standard agar dilution method.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of various bacterial strains.

Methodology:

-

Medium Preparation: A Mueller-Hinton agar medium was prepared and sterilized according to the manufacturer's instructions. This medium is standard for routine antimicrobial susceptibility testing.

-

Compound Dilution: this compound was dissolved in a suitable solvent and then serially diluted to achieve a range of final concentrations. These dilutions were then mixed with the molten Mueller-Hinton agar.

-

Plate Pouring: The agar-compound mixtures were poured into sterile petri dishes and allowed to solidify. A control plate containing no this compound was also prepared.

-

Inoculum Preparation: The bacterial strains to be tested were cultured in a suitable broth medium to a standardized turbidity, typically corresponding to a specific number of colony-forming units (CFU)/mL.

-

Inoculation: The standardized bacterial suspensions were then inoculated onto the surface of the agar plates containing the different concentrations of this compound.

-

Incubation: The inoculated plates were incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Result Interpretation: The MIC was recorded as the lowest concentration of this compound at which there was no visible bacterial growth on the agar surface.

This methodology is based on the standard method of the Japanese Society of Chemotherapy.[5]

Known Biological Activity and Signaling Pathways

While lacking direct antibacterial potency, this compound is a known inhibitor of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1] This pathway is a cornerstone of the inflammatory response, and its inhibition is the likely mechanism behind the observed anti-arthritic effects of the compound.[6]

Inhibition of TNF-α-Induced NF-κB Activation

The diagram below illustrates the canonical NF-κB signaling cascade initiated by the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) and the point of inhibition by this compound.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

The workflow for isolating and screening this compound is a multi-step process that begins with fermentation and ends with specific bioassays.

Caption: General workflow for the isolation and bioactivity screening of this compound.

Conclusion and Future Directions

The evidence strongly indicates that this compound is not a viable candidate for development as a direct-acting antibacterial agent. Its high MIC values against a representative panel of bacteria preclude its use in this therapeutic context. However, its negligible antimicrobial activity and low cytotoxicity, coupled with its potent inhibition of the NF-κB pathway, make it an interesting lead compound for the development of novel anti-inflammatory and anti-rheumatic drugs.[3][6] Future research should continue to focus on elucidating the precise molecular interactions responsible for its NF-κB inhibitory effects and on optimizing its structure to enhance this activity for potential clinical applications in inflammatory diseases. The weak antibacterial profile can be considered an advantage in this context, as it would be less likely to disrupt the patient's native microbiome.

References

- 1. Synthesis of NF-kappaB activation inhibitors derived from this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Epoxyquinomicins A, B, C and D, new antibiotics from Amycolatopsis. I. Taxonomy, fermentation, isolation and antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jstage.jst.go.jp [jstage.jst.go.jp]

- 5. JPH1045738A - Antibiotic epoxyquinomycins C and D, their production and antirheumatic agents - Google Patents [patents.google.com]

- 6. Epoxyquinomicins A, B, C and D, new antibiotics from Amycolatopsis. II. Effect on type II collagen-induced arthritis in mice PMID: 9592561 | MCE [medchemexpress.cn]

Initial Screening of Epoxyquinomicin C for Therapeutic Potential: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial screening and therapeutic potential of Epoxyquinomicin C and its derivatives. This compound, a natural antibiotic, has demonstrated significant anti-inflammatory and anticancer properties, primarily through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. This document outlines the quantitative data from preliminary studies, detailed experimental protocols for key assays, and visual representations of its mechanism of action and experimental workflows.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound and its potent derivative, dehydroxymethylepoxyquinomicin (DHMEQ).

Table 1: In Vivo Anti-inflammatory Activity of this compound

| Compound | Model | Species | Dosing Regimen | Key Findings | Reference |

| This compound | Collagen-Induced Arthritis | DBA/1J Mice | 1-4 mg/kg (Prophylactic) | Potent inhibition of arthritis development. | [1] |

| This compound | Carrageenan-Induced Paw Edema | Rats | 1-30 mg/kg | No significant anti-inflammatory effect. | [1] |

| This compound | Acetic Acid-Induced Writhing | Mice | 1-30 mg/kg | No significant analgesic effect. | [1] |

This data suggests that the anti-arthritic action of this compound is not mediated by the same mechanisms as traditional nonsteroidal anti-inflammatory drugs (NSAIDs).

Table 2: In Vitro Anticancer Activity of DHMEQ (a derivative of this compound)

| Compound | Cell Line | Cancer Type | IC50 Value | Key Findings | Reference |

| DHMEQ | YCU-H891, KB | Head and Neck Squamous Cell Carcinoma (HNSCC) | ~20 µg/mL | Strong growth inhibitory effects associated with NF-κB inhibition and induction of apoptosis. | [2] |

| DHMEQ | FISS-10 | Feline Injection-Site Sarcoma | 14.15 ± 2.87 µg/mL (at 72h) | Higher sensitivity compared to normal feline soft tissue cells. | [3] |

| DHMEQ | FISS-07 | Feline Injection-Site Sarcoma | 16.03 ± 1.68 µg/mL (at 72h) | [3] | |

| DHMEQ | FISS-08 | Feline Injection-Site Sarcoma | 17.12 ± 1.19 µg/mL (at 72h) | [3] | |

| DHMEQ | Normal Feline Soft Tissue | Normal Tissue | 27.34 ± 2.87 µg/mL | [3] | |

| DHMEQ | Glioblastoma Multiforme (GBM) cell lines | Glioblastoma | Not specified | Significantly reduced clonogenic capacity at concentrations of 2.5, 5, and 10 µg/mL. | [4] |

DHMEQ demonstrates potent cytotoxic effects against various cancer cell lines, with a degree of selectivity for cancerous cells over normal tissue.

Experimental Protocols

Detailed methodologies for the key experiments cited in the initial screening of this compound and its derivatives are provided below. These represent standardized protocols and may require optimization for specific experimental conditions.

Collagen-Induced Arthritis (CIA) in Mice

This model is used to evaluate the anti-arthritic potential of a compound.

a. Materials:

-

Male DBA/1J mice (8-10 weeks old)

-

Type II collagen (bovine or chicken)

-

Complete Freund's Adjuvant (CFA)

-

Incomplete Freund's Adjuvant (IFA)

-

0.1 M acetic acid

-

This compound

-

Vehicle control (e.g., saline, PBS with 0.5% DMSO)

b. Protocol:

-

Preparation of Collagen Emulsion: Dissolve Type II collagen in 0.1 M acetic acid to a final concentration of 2 mg/mL by gentle stirring overnight at 4°C. Prepare an emulsion by mixing an equal volume of the collagen solution with CFA.

-

Primary Immunization (Day 0): Inject 100 µL of the collagen-CFA emulsion intradermally at the base of the tail of each mouse.

-

Booster Immunization (Day 21): Prepare a second emulsion of Type II collagen with IFA. Administer a 100 µL booster injection intradermally at a different site from the primary injection.

-

Treatment: Begin prophylactic treatment with this compound (e.g., 1-4 mg/kg, intraperitoneally) daily or as required, starting from day 0 or day 21. Administer vehicle to the control group.

-

Arthritis Assessment: Monitor the mice regularly for the onset and severity of arthritis. Score each paw based on a scale of 0-4 (0=normal, 1=mild swelling and erythema, 2=moderate swelling, 3=severe swelling with joint rigidity, 4=maximal inflammation and ankylosis). The maximum score per mouse is 16.

-

Data Analysis: Compare the mean arthritic scores and the incidence of arthritis between the treated and control groups.

NF-κB Translocation Assay (Immunofluorescence)

This assay determines the ability of a compound to inhibit the translocation of NF-κB from the cytoplasm to the nucleus upon stimulation.

a. Materials:

-

Human T-cell leukemia cells (e.g., Jurkat) or other suitable cell line

-

This compound derivative (e.g., DHMEQ)

-

Tumor Necrosis Factor-alpha (TNF-α)

-

Phosphate Buffered Saline (PBS)

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 3% BSA in PBS)

-

Primary antibody against NF-κB p65 subunit

-

Fluorescently labeled secondary antibody

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

-

Fluorescence microscope

b. Protocol:

-

Cell Culture and Treatment: Seed cells in a suitable culture plate (e.g., 96-well plate with glass bottoms). Allow cells to adhere if necessary. Pre-treat the cells with various concentrations of DHMEQ for a specified time (e.g., 1-2 hours).

-

Stimulation: Induce NF-κB activation by treating the cells with TNF-α (e.g., 10 ng/mL) for 30 minutes.[5]

-

Fixation and Permeabilization: Wash the cells with PBS and then fix with 4% paraformaldehyde for 15 minutes. Wash again and permeabilize with 0.1% Triton X-100 for 10 minutes.

-

Blocking and Staining: Block non-specific antibody binding with 3% BSA for 1 hour. Incubate with the primary anti-p65 antibody overnight at 4°C. After washing, incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Nuclear Staining and Imaging: Counterstain the nuclei with DAPI. Acquire images using a fluorescence microscope.

-

Analysis: Quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm. A reduction in nuclear fluorescence in DHMEQ-treated cells compared to TNF-α-only treated cells indicates inhibition.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effects of a compound on cancer cells.

a. Materials:

-

Cancer cell lines (e.g., YCU-H891, KB)

-

DHMEQ

-

Cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plate

-

Microplate reader

b. Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of DHMEQ and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway targeted by this compound and a typical experimental workflow for its evaluation.

Diagram 1: Inhibition of the NF-κB Signaling Pathway

Caption: Inhibition of TNF-α-induced NF-κB activation by this compound.

Diagram 2: Experimental Workflow for Therapeutic Potential Screening

References

- 1. Epoxyquinomicins A, B, C and D, new antibiotics from Amycolatopsis. II. Effect on type II collagen-induced arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of a novel NF-kappaB inhibitor, dehydroxymethylepoxyquinomicin (DHMEQ), on growth, apoptosis, gene expression, and chemosensitivity in head and neck squamous cell carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of NF-κB by Dehydroxymethylepoxyquinomicin Suppresses Invasion and Synergistically Potentiates Temozolomide and γ-Radiation Cytotoxicity in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of NF-kappaB activation inhibitors derived from this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Epoxyquinomicin C and its Analogue DHMEQ: A Technical Guide to their Role as NF-κB Activation Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of epoxyquinomicin C and its potent synthetic analogue, dehydroxymethylepoxyquinomicin (DHMEQ), as inhibitors of the nuclear factor-kappa B (NF-κB) signaling pathway. It details their mechanism of action, presents quantitative data on their inhibitory effects, and provides comprehensive experimental protocols for key assays. This document is intended to serve as a valuable resource for researchers and professionals in the fields of drug discovery, oncology, and inflammation research who are interested in the therapeutic potential of these compounds. While this compound demonstrates weak inhibitory activity, its derivative DHMEQ has been the subject of extensive research due to its significantly greater potency and specificity, making it the primary focus of this guide.

Introduction to the NF-κB Signaling Pathway

The NF-κB family of transcription factors plays a pivotal role in regulating a wide array of cellular processes, including inflammation, immunity, cell proliferation, and apoptosis. Dysregulation of the NF-κB pathway is implicated in the pathogenesis of numerous diseases, such as cancer, inflammatory disorders, and autoimmune diseases.

The canonical NF-κB pathway is initiated by various stimuli, including pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). These signals lead to the activation of the IκB kinase (IKK) complex, which subsequently phosphorylates the inhibitory protein IκBα. Phosphorylated IκBα is targeted for ubiquitination and proteasomal degradation, liberating the NF-κB heterodimer (typically p65/p50). The freed NF-κB then translocates to the nucleus, where it binds to specific DNA sequences (κB sites) in the promoter and enhancer regions of target genes, thereby activating their transcription.

This compound and Dehydroxymethylepoxyquinomicin (DHMEQ)

This compound is a natural product that has been shown to possess weak inhibitory activity against NF-κB activation.[1] However, a synthetic derivative, dehydroxymethylepoxyquinomicin (DHMEQ), was designed and synthesized to be a more potent and specific inhibitor.[2] In particular, the (-)-enantiomer of DHMEQ has demonstrated significantly higher activity. Due to its enhanced potency, DHMEQ has become the focus of research into this class of NF-κB inhibitors.

Mechanism of Action

Unlike many other NF-κB inhibitors that target the IKK complex or the proteasome, DHMEQ acts at a later stage in the signaling cascade. It does not inhibit the phosphorylation or degradation of IκBα.[3][4] Instead, (-)-DHMEQ has been shown to directly and covalently bind to specific cysteine residues on NF-κB subunits.[5]

Mass spectrometry analysis has identified Cys38 of the p65 (RelA) subunit as a primary binding site for (-)-DHMEQ.[5] This covalent modification directly inhibits the DNA-binding activity of the p65 subunit. By preventing NF-κB from binding to its target DNA sequences, DHMEQ effectively blocks the transcription of NF-κB-dependent genes. The inhibition of DNA binding is the primary mechanism, and the observed inhibition of nuclear translocation is likely a downstream consequence of this event.[5]

Figure 1: The canonical NF-κB signaling pathway and the inhibitory mechanism of (-)-DHMEQ.

Quantitative Data

The inhibitory activity of DHMEQ has been quantified in various cell lines. The following tables summarize key findings.

Table 1: IC50 Values of DHMEQ for Cell Growth Inhibition

| Cell Line | Cell Type | IC50 (µg/mL) | Reference |

| YCU-H891 | Head and Neck Squamous Cell Carcinoma | ~20 | [6] |

| KB | Head and Neck Squamous Cell Carcinoma | ~20 | [6] |

| U87 | Glioblastoma | ~10 | [7] |

| YKG-1 | Glioblastoma | ~10 | [7] |

| A172 | Glioblastoma | ~10 | [7] |

| T98G | Glioblastoma | ~10 | [7] |

| U251 | Glioblastoma | ~10 | [7] |

| KS-1 | Glioblastoma | ~10 | [7] |

| YH13 | Glioblastoma | ~10 | [7] |

| U373 | Glioblastoma | ~10 | [7] |

| NYGM | Glioblastoma | ~10 | [7] |

| MGM-1 | Glioblastoma | ~10 | [7] |

Table 2: In Vivo Efficacy of DHMEQ

| Animal Model | Disease | Dosage and Administration | Key Findings | Reference |

| Sprague-Dawley Rats | Anti-Thy1.1-induced glomerulonephritis | 8 mg/kg/day | Decreased proteinuria and preserved creatinine clearance.[8] | [8] |

| Sprague-Dawley Rats | Cyclosporine A nephrotoxicity | 8 mg/kg | Decreased serum urea nitrogen and creatinine levels.[9] | [9] |

| BALB/c Mice | DSS-induced colitis | Not specified | Ameliorated disease activity index and histological scores.[10] | [10] |

| BALB/c Mice | Ovalbumin-induced asthma | Not specified | Reduced eosinophilic airway inflammation and Th2 cytokine levels.[11] | [11] |

| Nude Mice | Human breast carcinoma xenograft (MCF-7) | 4 mg/kg (i.p., thrice a week) | Significantly inhibited tumor growth. | [12] |

| Nude Mice | Human breast carcinoma xenograft (MDA-MB-231) | 12 mg/kg (i.p., thrice a week) | Significantly inhibited tumor growth. | [12] |

| Nude Mice | Anaplastic thyroid cancer xenograft | Not specified | Greater inhibitory effect on tumor growth when combined with taxanes. | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of DHMEQ.

Cell Culture and Treatments

-

Cell Lines: Human glioblastoma cell lines (e.g., U87, U251), head and neck squamous cell carcinoma cell lines (e.g., YCU-H891, KB), and human keratinocyte cell lines (e.g., NCTC 2544) are commonly used.

-

Culture Conditions: Cells are typically maintained in Dulbecco's modified Eagle's medium (DMEM) or other appropriate media supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.

-

DHMEQ Preparation: DHMEQ is dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution (e.g., 10 mg/mL) and stored at -20°C. For experiments, the stock solution is diluted in culture medium to the desired final concentration. The final DMSO concentration in the culture medium should be kept below 0.1%.

-

Stimulation: To induce NF-κB activation, cells are often treated with TNF-α (e.g., 20 ng/mL) for a specified period (e.g., 30 minutes for nuclear translocation studies).

NF-κB Nuclear Translocation Assay (Immunofluorescence)

This assay visualizes the movement of the NF-κB p65 subunit from the cytoplasm to the nucleus.

Figure 2: Workflow for the NF-κB nuclear translocation immunofluorescence assay.

-

Procedure:

-

Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

-

Pre-incubate the cells with various concentrations of DHMEQ for a specified time (e.g., 2.5 hours).[7]

-

Stimulate the cells with TNF-α (e.g., 20 ng/mL) for 30 minutes.[7]

-

Wash the cells with phosphate-buffered saline (PBS) and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Block non-specific binding with 5% normal goat serum or 3% bovine serum albumin (BSA) in PBS for 1 hour.

-

Incubate with a primary antibody against the NF-κB p65 subunit (e.g., rabbit anti-p65) overnight at 4°C.

-

Wash with PBS and incubate with a fluorescently labeled secondary antibody (e.g., FITC-conjugated goat anti-rabbit IgG) for 1 hour at room temperature in the dark.

-

Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole).

-

Mount the coverslips on glass slides and visualize using a fluorescence microscope.

-

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to detect the DNA-binding activity of NF-κB.

-

Nuclear Extract Preparation:

-

Treat cells with DHMEQ and/or TNF-α as described above.

-

Harvest the cells and isolate nuclear proteins using a nuclear extraction kit according to the manufacturer's protocol.

-

Determine the protein concentration of the nuclear extracts using a Bradford or BCA assay.

-

-

EMSA Reaction:

-

Synthesize and anneal double-stranded oligonucleotides containing the NF-κB consensus binding site (5'-AGTTGAGGGGACTTTCCCAGGC-3').

-

Label the oligonucleotide probe with a radioactive (e.g., [γ-32P]ATP) or non-radioactive (e.g., biotin, infrared dye) label.

-

In a binding reaction, incubate the labeled probe with nuclear extract (e.g., 5-10 µg) in the presence of a binding buffer (containing Tris-HCl, KCl, DTT, and a non-specific competitor DNA like poly(dI-dC)).

-

For supershift assays, add an antibody specific to an NF-κB subunit (e.g., anti-p65) to the reaction mixture to confirm the identity of the protein in the protein-DNA complex.

-

-

Electrophoresis and Detection:

-

Resolve the protein-DNA complexes on a non-denaturing polyacrylamide gel.

-

Transfer the gel to a membrane or dry the gel.

-

Detect the labeled probe using autoradiography (for radioactive probes) or a chemiluminescent or fluorescence imaging system (for non-radioactive probes).

-

Figure 3: General workflow for the Electrophoretic Mobility Shift Assay (EMSA).

Western Blot Analysis for IκBα Phosphorylation and Degradation

This technique is used to demonstrate that DHMEQ does not affect the upstream events in the NF-κB pathway.

-

Procedure:

-

Treat cells with DHMEQ and/or TNF-α for various time points.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates.

-

Separate the proteins (e.g., 20-40 µg) by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies against phospho-IκBα, total IκBα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Conclusion

This compound, and more notably its potent derivative DHMEQ, represent a unique class of NF-κB inhibitors. By directly targeting NF-κB subunits and inhibiting their DNA-binding activity, DHMEQ effectively abrogates NF-κB-mediated gene transcription. This mechanism of action, distinct from many other NF-κB inhibitors, makes it a valuable tool for studying the NF-κB pathway and a promising candidate for therapeutic development in cancer and inflammatory diseases. The data and protocols presented in this guide are intended to facilitate further research into the biological activities and potential clinical applications of these compounds.

References

- 1. Intravenous Administration of Dehydroxymethylepoxyquinomicin With Polymer Enhances the Inhibition of Pancreatic Carcinoma Growth in Mice | Anticancer Research [ar.iiarjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Inhibition of tumor necrosis factor-alpha -induced nuclear translocation and activation of NF-kappa B by dehydroxymethylepoxyquinomicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. Effects of a novel NF-kappaB inhibitor, dehydroxymethylepoxyquinomicin (DHMEQ), on growth, apoptosis, gene expression, and chemosensitivity in head and neck squamous cell carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antitumor effect of dehydroxymethylepoxyquinomicin, a small molecule inhibitor of nuclear factor-κB, on glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The novel NF-kappaB activation inhibitor dehydroxymethyl-epoxyquinomicin suppresses anti-Thy1.1-induced glomerulonephritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dehydroxymethylepoxyquinomicin, a novel nuclear factor-κB inhibitor, prevents the development of cyclosporine A nephrotoxicity in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A novel NF-κB inhibitor, dehydroxymethylepoxyquinomicin, ameliorates inflammatory colonic injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Dehydroxymethylepoxyquinomicin (DHMEQ), a novel NF-kappaB inhibitor, inhibits allergic inflammation and airway remodelling in murine models of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. academic.oup.com [academic.oup.com]

The Structural Relationship of Epoxyquinomicin C to Panepoxydone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epoxyquinomicin C and panepoxydone are two naturally occurring small molecules that have garnered significant interest in the scientific community due to their potent biological activities, particularly as inhibitors of the nuclear factor-kappa B (NF-κB) signaling pathway. While originating from different microbial sources, their shared epoxyquinone core structure suggests a convergent evolution of biosynthetic pathways and offers a compelling case for comparative analysis. This technical guide provides an in-depth exploration of the structural relationship, biosynthetic origins, and biological activities of this compound and panepoxydone, aimed at researchers and professionals in drug development.

Core Structural Features

At the heart of both this compound and panepoxydone lies a highly functionalized epoxycyclohexenone ring system. This reactive core is crucial for their biological activity.

Panepoxydone , a fungal metabolite isolated from basidiomycetes such as Lentinus crinitus and species of the genus Panus and Lentinus, possesses a compact bicyclic structure.[1][2] Its chemical formula is C₁₁H₁₄O₄.

This compound , on the other hand, is an antibiotic produced by the actinomycete Amycolatopsis sulphurea.[3] It features a more complex structure with the molecular formula C₁₄H₁₃NO₆, incorporating a benzamide side chain attached to the epoxyquinone core.[2]

The key structural similarities and differences are highlighted below:

-

Shared Moiety: Both molecules contain a 7-oxabicyclo[4.1.0]hept-3-en-2-one core, which is an epoxycyclohexenone ring.

-

Side Chains: Panepoxydone has a 1-hydroxy-3-methyl-2-butenyl side chain. In contrast, this compound is substituted with a 2-hydroxybenzamide group.

-

Additional Functional Groups: this compound also bears a hydroxymethyl group on the epoxycyclohexenone ring, a feature absent in panepoxydone.

Below is a diagram illustrating the structural comparison between the two molecules.

Biosynthetic Pathways

The biosynthesis of both panepoxydone and this compound, while not fully elucidated in the case of the latter, is believed to involve the enzymatic formation of the key epoxyquinone ring.

Panepoxydone Biosynthesis:

The biosynthetic pathway of panepoxydone in basidiomycetes starts from prenylhydroquinone.[1][4] This precursor undergoes a series of enzymatic reactions including hydroxylation, epoxidation, and reduction to yield the final panepoxydone structure.[1][4] A key step is the epoxidation of a cyclohexenone intermediate, which is often catalyzed by a cytochrome P450 monooxygenase.[4]

The proposed biosynthetic pathway for panepoxydone is depicted in the following diagram:

This compound Biosynthesis:

This compound is a member of a new structural class of antibiotics isolated from Amycolatopsis sulphurea, an actinomycete.[3] While a detailed biosynthetic gene cluster analysis for this compound is not yet available, the presence of the epoxyquinone core strongly suggests a similar enzymatic logic to that of other epoxyquinone-containing natural products synthesized by actinomycetes. The formation of the epoxyquinone moiety in the biosynthesis of the antibiotic actinorhodin by Streptomyces coelicolor involves a two-component flavin-dependent monooxygenase.[1] It is plausible that a similar enzymatic machinery is responsible for the formation of the epoxyquinone core of this compound. The biosynthesis likely proceeds through a polyketide or a related pathway to construct the carbon skeleton, followed by tailoring steps including epoxidation and amidation to attach the 2-hydroxybenzamide side chain.

Biological Activity: NF-κB Inhibition

Both panepoxydone and this compound, along with its derivatives, are recognized as potent inhibitors of the NF-κB signaling pathway. NF-κB is a crucial transcription factor involved in inflammation, immunity, cell proliferation, and apoptosis. Its dysregulation is implicated in various diseases, including cancer and inflammatory disorders.

The inhibitory mechanism of panepoxydone involves preventing the phosphorylation of IκB, which in turn sequesters the NF-κB complex in the cytoplasm, preventing its translocation to the nucleus and subsequent activation of target genes.[2][5] A derivative of this compound, dehydroxymethylepoxyquinomicin (DHMEQ), has also been shown to be a potent NF-κB inhibitor.[6]

Quantitative Data

The following table summarizes the available quantitative data on the inhibitory activities of panepoxydone and a derivative of this compound.

| Compound | Target/Assay | Cell Line | IC₅₀ Value | Reference |

| Panepoxydone | NF-κB activated SEAP expression | COS-7 | 1.5-2 µg/mL (7.15-9.52 µM) | [2] |

| Panepoxydone | hTNF-alpha, IL-8 and NF-κB promoter activity | MonoMac6 | 0.5-1 µg/mL | [5] |

| Dehydroxymethylepoxyquinomicin (DHMEQ) | Cell growth inhibition | HNSCC cell lines | ~20 µg/mL | [6] |

Experimental Protocols

Isolation of this compound from Amycolatopsis sulphurea

The following is a general protocol based on the literature for the isolation of this compound.[3]

1. Fermentation:

-

A culture of Amycolatopsis sulphurea strain MK299-95F4 is grown in a suitable liquid medium.

-

The fermentation is carried out under controlled conditions of temperature, pH, and aeration for a period sufficient to allow for the production of the antibiotic.

2. Extraction:

-

The culture broth is separated from the mycelium by centrifugation or filtration.

-

The supernatant is extracted with a water-immiscible organic solvent, such as ethyl acetate.

-

The organic extract is concentrated under reduced pressure to yield a crude extract.

3. Purification:

-

The crude extract is subjected to a series of chromatographic techniques for purification.

-

This may include column chromatography on silica gel, followed by preparative high-performance liquid chromatography (HPLC).

-

Fractions are collected and monitored for the presence of this compound, typically by bioassay or analytical HPLC.

-

The pure compound is obtained after evaporation of the solvent from the active fractions.

The workflow for the isolation process is outlined below:

Synthesis of an Epoxyquinomicin B Analog

A synthetic route for an analog of Epoxyquinomicin B has been reported, which provides insights into the chemical synthesis of this class of compounds.[7] The key steps involve the construction of the quinone core followed by epoxidation and amidation.

Conclusion

This compound and panepoxydone, despite their different origins, share a common structural feature in the epoxyquinone core, which is central to their potent NF-κB inhibitory activity. This structural relationship suggests a convergent evolution of biosynthetic strategies in bacteria and fungi to produce these valuable bioactive molecules. Further investigation into the biosynthesis of this compound and a more direct comparative analysis of the biological activities of both parent compounds will undoubtedly provide deeper insights for the development of novel therapeutics targeting the NF-κB signaling pathway.

References

- 1. Epoxyquinone formation catalyzed by a two-component flavin-dependent monooxygenase involved in biosynthesis of the antibiotic actinorhodin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C14H13NO6 | CID 3075748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Epoxyquinomicins A, B, C and D, new antibiotics from Amycolatopsis. I. Taxonomy, fermentation, isolation and antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of NF-kappaB activation inhibitors derived from this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jstage.jst.go.jp [jstage.jst.go.jp]

The Synthetic Pursuit of Epoxyquinomicin C Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the chemical synthesis of derivatives of Epoxyquinomicin C, a natural product isolated from Amycolatopsis sp. with notable anti-inflammatory properties.[1][2][3] This document provides a comprehensive overview of the synthetic strategies, detailed experimental methodologies, and quantitative data to support researchers in the fields of medicinal chemistry and drug development. The biological context of these compounds, primarily as inhibitors of NF-κB activation, is also discussed.[2][4]

Core Synthetic Strategies and Data

While the total synthesis of this compound itself is not extensively detailed in publicly available literature, the synthesis of key derivatives has been successfully achieved, offering valuable insights into the chemical landscape of this molecular scaffold. A notable example is the synthesis of dehydroxymethyl derivatives, DHM2EQ and its regioisomer DHM3EQ, which has been accomplished in a five-step sequence commencing from 2,5-dimethoxyaniline.[4] The synthesis of the related natural product, Epoxyquinomicin B, has also been reported and may offer analogous synthetic routes.[5]

Quantitative Synthetic Data

The following table summarizes the key quantitative data available for the synthesis of this compound derivatives.

| Compound | Starting Material | Number of Steps | Overall Yield (%) | Key Spectroscopic Data | Reference |

| DHM2EQ | 2,5-dimethoxyaniline | 5 | Not Reported | X-ray crystallography performed | [4] |

| DHM3EQ | 2,5-dimethoxyaniline | 5 | Not Reported | Not Reported | [4] |

| (+/-)-Epoxyquinomicin B | 3-hydroxy-4-nitrobenzaldehyde | 8 | 22 | Not Reported | [5] |

Experimental Protocols

Detailed experimental procedures are crucial for the replication and advancement of synthetic efforts. The following section outlines a generalized protocol for the synthesis of this compound derivatives, based on reported methodologies.

General Procedure for the Synthesis of Dehydroxymethyl Derivatives (DHM2EQ/DHM3EQ)

The synthesis of DHM2EQ and DHM3EQ initiates with the commercially available 2,5-dimethoxyaniline and proceeds through a five-step sequence.[4] While the specific reagents and conditions for each step are not fully detailed in the abstract, a plausible synthetic route would involve:

-

Amide Formation: Acylation of 2,5-dimethoxyaniline with a suitable salicylic acid derivative to form the benzamide core.

-

Quinone Formation: Oxidative demethylation of the dimethoxybenzene ring to generate the corresponding p-quinone.

-

Epoxidation: Stereoselective epoxidation of the quinone ring to introduce the characteristic epoxide moiety.

-

Functional Group Interconversion: Modification of the side chain to achieve the final dehydroxymethyl structure.

-

Purification: Purification of the final products is typically achieved through chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC). Chiral separation may be necessary to resolve enantiomers.[4]

Visualizing the Synthetic and Biological Pathways

To facilitate a deeper understanding of the processes involved, the following diagrams illustrate the synthetic workflow and the biological mechanism of action of this compound derivatives.

References

- 1. Epoxyquinomicins A, B, C and D, new antibiotics from Amycolatopsis. I. Taxonomy, fermentation, isolation and antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. jstage.jst.go.jp [jstage.jst.go.jp]

- 4. Synthesis of NF-kappaB activation inhibitors derived from this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of anti-rheumatic agent epoxyquinomicin B - PubMed [pubmed.ncbi.nlm.nih.gov]

Epoxyquinomicin C: A Technical Guide to its Natural Source and Fermentation

For Researchers, Scientists, and Drug Development Professionals

Abstract